molecular formula C17H21N3O5S2 B2972724 methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-86-3

methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2972724
CAS No.: 865198-86-3
M. Wt: 411.49
InChI Key: FYVYQXPDMOBKCP-ZPHPHTNESA-N
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Description

Methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a cyclohexanecarbonylimino substituent at position 2, a sulfamoyl group at position 6, and a methyl acetate moiety at position 2. The (2Z) configuration indicates the cis geometry of the imino double bond. Its synthesis and crystallographic characterization likely employ tools such as SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry .

Properties

IUPAC Name

methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-25-15(21)10-20-13-8-7-12(27(18,23)24)9-14(13)26-17(20)19-16(22)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVYQXPDMOBKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The benzothiazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group.

    Cyclohexanecarbonylation: The sulfonamide derivative is then reacted with cyclohexanecarbonyl chloride to form the cyclohexanecarbonylimino group.

    Esterification: Finally, the compound is esterified with methyl acetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the ester or sulfonamide groups.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Use in the synthesis of novel polymers or materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole ring may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of 2,3-dihydro-1,3-benzothiazole derivatives with variable acyl and sulfonyl substituents. Below is a comparative analysis with structurally similar analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Acyl Group (Position 2) Sulfonyl Group (Position 6) Molecular Weight Key Properties/Applications
Target compound Cyclohexanecarbonylimino Sulfamoyl (-SO₂NH₂) ~463.5 g/mol* High lipophilicity; potential H-bond donor
Methyl [(2Z)-2-[(Phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate Phenylacetyl Sulfamoyl (-SO₂NH₂) 435.42 g/mol Aromatic π-π stacking capability
Ethyl 2-[(2Z)-2-[(3,5-Dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 3,5-Dinitrobenzoyl Sulfamoyl (-SO₂NH₂) 509.47 g/mol Electron-withdrawing nitro groups; enhanced reactivity
Methyl 2-[(2Z)-2-[(1,3-Benzothiazole-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Benzothiazole-2-carbonyl Methanesulfonyl (-SO₂CH₃) 486.54 g/mol Reduced H-bond capacity; increased metabolic stability

Notes:

  • Target vs. Phenylacetyl analog () : The cyclohexanecarbonyl group in the target compound introduces aliphatic bulk, enhancing lipophilicity compared to the aromatic phenylacetyl group. This may improve membrane permeability but reduce π-π stacking interactions critical for binding to aromatic protein pockets.
  • Target vs. However, steric hindrance from the cyclohexane group in the target compound may favor specific enzyme-binding conformations.
  • Target vs. Methanesulfonyl analog (): Replacement of sulfamoyl (-SO₂NH₂) with methanesulfonyl (-SO₂CH₃) eliminates a hydrogen bond donor, likely reducing interactions with polar active sites (e.g., in carbonic anhydrase inhibitors). This modification may enhance metabolic stability but decrease target affinity .

Research Findings and Implications

Hydrogen Bonding and Crystal Packing

The sulfamoyl group in the target compound acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets or influencing crystal packing. Etter’s graph-set analysis () could predict hydrogen-bonding patterns in these derivatives, aiding in crystallographic studies using tools like WinGX .

Biological Activity

Methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 336.42 g/mol
  • CAS Number : 941977-12-4

The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in signaling pathways, particularly those related to inflammation and cancer progression. For instance, it has been suggested that similar compounds can inhibit phosphodiesterases and kinases, which play crucial roles in cellular signaling.
  • Antimicrobial Activity : Preliminary studies show that derivatives of benzothiazole exhibit significant antimicrobial properties. The sulfonamide group present in the compound may enhance its efficacy against bacterial strains .
  • Anticancer Potential : The compound has shown promise in vitro against various cancer cell lines, likely due to its ability to induce apoptosis and inhibit cell proliferation .

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus. This finding suggests potential applications in treating bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)
MCF-725
HeLa30

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